molecular formula C6H3IN2S B13667781 5-Iodobenzo[c][1,2,5]thiadiazole

5-Iodobenzo[c][1,2,5]thiadiazole

Cat. No.: B13667781
M. Wt: 262.07 g/mol
InChI Key: KTLKREIXMQFLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the family of thiadiazoles Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodobenzo[c][1,2,5]thiadiazole typically involves the iodination of benzo[c][1,2,5]thiadiazole. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

5-Iodobenzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azidobenzo[c][1,2,5]thiadiazole, while coupling reactions can produce various biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodobenzo[c][1,2,5]thiadiazole is unique due to the presence of the iodine atom, which significantly influences its reactivity and electronic properties. This makes it particularly useful in applications requiring specific photophysical or electronic characteristics .

Properties

Molecular Formula

C6H3IN2S

Molecular Weight

262.07 g/mol

IUPAC Name

5-iodo-2,1,3-benzothiadiazole

InChI

InChI=1S/C6H3IN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H

InChI Key

KTLKREIXMQFLHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.